
1-Bromo-2-(2-bromo-1-cyclobutoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-bromo-1-cyclobutoxyethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound features a benzene ring substituted with a bromo group and a 2-(2-bromo-1-cyclobutoxyethyl) group. It is a colorless to pale yellow liquid and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-bromo-1-cyclobutoxyethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. The general synthetic route involves:
Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.
Formation of 2-(2-bromo-1-cyclobutoxyethyl) Group: The bromobenzene undergoes further reactions to introduce the 2-(2-bromo-1-cyclobutoxyethyl) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(2-bromo-1-cyclobutoxyethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions where the bromine atom on the benzene ring is replaced by other electrophiles.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles in the presence of Lewis acid catalysts.
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various electrophiles.
Nucleophilic Substitution: Substituted benzene derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-bromo-1-cyclobutoxyethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-bromo-1-cyclobutoxyethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-ethylbenzene: Similar structure but with an ethyl group instead of the 2-(2-bromo-1-cyclobutoxyethyl) group.
1-Bromo-2-(bromomethyl)benzene: Similar structure but with a bromomethyl group instead of the 2-(2-bromo-1-cyclobutoxyethyl) group.
Uniqueness
1-Bromo-2-(2-bromo-1-cyclobutoxyethyl)benzene is unique due to the presence of the 2-(2-bromo-1-cyclobutoxyethyl) group, which imparts distinct chemical properties and reactivity compared to other bromobenzenes .
Propiedades
Fórmula molecular |
C12H14Br2O |
|---|---|
Peso molecular |
334.05 g/mol |
Nombre IUPAC |
1-bromo-2-(2-bromo-1-cyclobutyloxyethyl)benzene |
InChI |
InChI=1S/C12H14Br2O/c13-8-12(15-9-4-3-5-9)10-6-1-2-7-11(10)14/h1-2,6-7,9,12H,3-5,8H2 |
Clave InChI |
GYRHMMKUFNJFPA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC(CBr)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


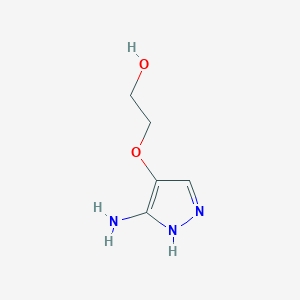
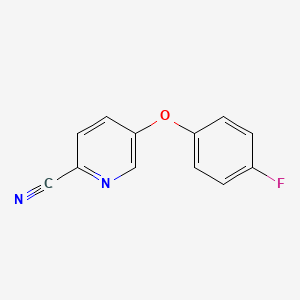
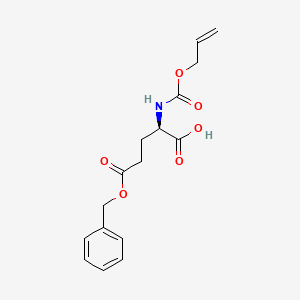
![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)
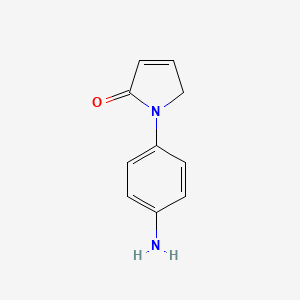
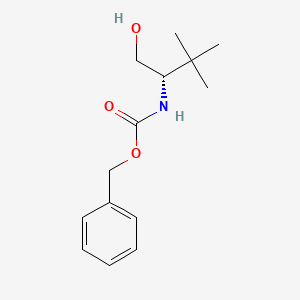
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)
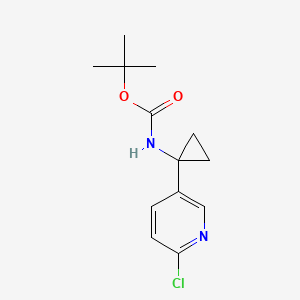

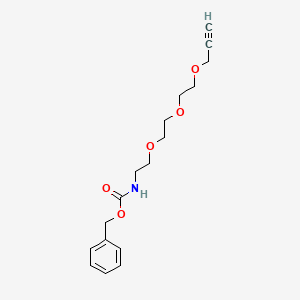
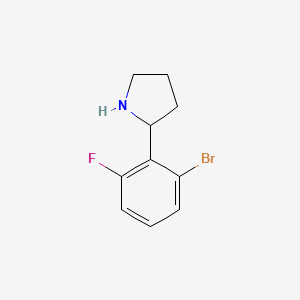
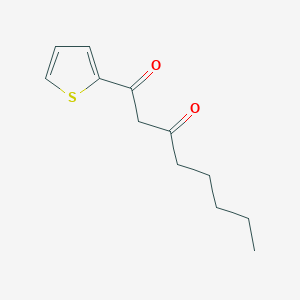
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13494818.png)
![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13494822.png)
